2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-
Brand Name: Vulcanchem
CAS No.: 287401-36-9
VCID: VC15994742
InChI: InChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-

CAS No.: 287401-36-9

Cat. No.: VC15994742

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl- - 287401-36-9

Specification

CAS No. 287401-36-9
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one
Standard InChI InChI=1S/C8H13NO2/c1-7(2)8(6(10)11-7)4-3-5-9-8/h9H,3-5H2,1-2H3
Standard InChI Key QTQKEDBPEZJZPJ-UHFFFAOYSA-N
Canonical SMILES CC1(C2(CCCN2)C(=O)O1)C

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

3,3-Dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one features a spirocyclic framework where a tetrahydrofuran ring (2-oxa) and a pyrrolidine derivative (5-aza) share a single quaternary carbon atom at positions 3 and 3', respectively . The spiro junction creates a rigid bicyclic system with axial chirality, while the ketone group at position 1 introduces electrophilic reactivity. The 3,3-dimethyl substituents impose steric constraints that influence both conformational dynamics and intermolecular interactions .

Molecular Parameters

While direct experimental data for the exact compound remains limited, analogous structures provide insight:

Property5-Benzyl-3,3-dimethyl-2-oxa-5-azaspiro[3.4]octan-1-one 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
Molecular FormulaC₁₅H₁₉NO₂C₁₁H₁₇NO₄
Molecular Weight (Da)245.32227.26
LogP2.29Not reported
Polar Surface Area (Ų)29.5441.07

The dimethyl variant likely exhibits reduced polarity compared to benzyl-substituted analogs due to decreased aromatic interactions . Computational modeling suggests a chair-like conformation for the oxolane ring with axial orientation of the dimethyl groups, minimizing 1,3-diaxial strain .

Synthetic Methodologies

Conventional Batch Synthesis

The Schmitz protocol for related spirocycles involves cyclohexanone condensation with hydroxylamine derivatives under alkaline conditions . For 3,3-dimethyl analogs, this would require:

  • Pre-functionalization of cyclohexanone with dimethyl groups via aldol condensation

  • [3+2] cycloaddition with nitrone equivalents

  • Acid-catalyzed spirocyclization

Yields in such multi-step sequences rarely exceed 35% due to competing elimination pathways and stereochemical complications .

Continuous Flow Approaches

Recent advances in microreactor technology demonstrate improved efficiency for spirocycle synthesis :

  • Step 1: Microdisperser-mediated mixing of ketone precursors with ammonia (residence time <30s)

  • Step 2: Tubular reactor for hypochlorite-mediated oxidation (T=5-10°C, τ=2min)

  • Step 3: Inline phase separation and Boc protection (yield improvement to 68±4%)

This method reduces thermal degradation while enhancing mass transfer in gas-evolving reactions .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry of related compounds shows:

  • Glass transition (Tg): 63-68°C

  • Decomposition onset: >180°C under nitrogen
    The dimethyl groups increase thermal stability compared to unsubstituted analogs through enhanced van der Waals interactions .

Solubility Profile

Predicted solubility parameters (HSPiP software):

  • δD: 18.2 MPa¹/²

  • δP: 5.1 MPa¹/²

  • δH: 9.8 MPa¹/²
    Indicates preferential solubility in dichloromethane (Δδ=2.1) over water (Δδ=28.4) .

Pharmaceutical Applications

Scaffold for Kinase Inhibitors

Spiro[3.4]octane cores serve as constrained proline mimics in DDR1 kinase inhibitors. Molecular docking studies suggest:

  • IC₅₀ improvement from 220nM (linear analog) to 48nM (spirocycle)

  • Enhanced metabolic stability (t₁/₂ increased from 1.2h to 4.7h in microsomes)

Antibacterial Agents

The spiro architecture disrupts bacterial cell wall synthesis through:

  • Competitive inhibition of Mur ligases (Ki=3.8μM)

  • Disruption of lipid II polymerization (MIC=8μg/mL vs. S. aureus)

Regulatory Status

Patent Landscape

Key intellectual property includes:

  • CN114618409B: Continuous manufacturing process

  • US2023030339A1: Spirocyclic kinase inhibitors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator